An In-Depth Technical Guide to 2,4-Dimethylimidazole: Chemical Properties and Structure
An In-Depth Technical Guide to 2,4-Dimethylimidazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethylimidazole is a versatile heterocyclic organic compound with significant applications in various fields, including pharmaceutical development, polymer chemistry, and organic synthesis.[1] Its unique structural features and chemical reactivity make it a valuable building block and catalyst. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of 2,4-dimethylimidazole, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
2,4-Dimethylimidazole, also known as 2,4-dimethyl-1H-imidazole, is a substituted imidazole (B134444) derivative. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] The presence of two methyl groups at the 2 and 4 positions of this ring significantly influences its chemical and physical properties.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 2,4-dimethylimidazole is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 2,4-dimethyl-1H-imidazole | [3][4][5] |
| CAS Number | 930-62-1 | [1][3][6][7][8] |
| Molecular Formula | C₅H₈N₂ | [1][3][5][6][7] |
| Molecular Weight | 96.13 g/mol | [1][5][7] |
| Appearance | Light yellow to orange crystalline powder or weak mass | [1][9][10] |
| Melting Point | 84 - 88 °C | [5][6][10][11] |
| Boiling Point | 266 °C (at 733 mmHg) | [9][10][11][12] |
| Density | 1.027 g/cm³ (rough estimate) | [6][12] |
| pKa | 8.36 (at 25 °C) | [6][9][12] |
| Solubility | Soluble in water | [5][6][9][11][12] |
Structural Information
The structural identifiers for 2,4-dimethylimidazole are crucial for its unambiguous identification in chemical databases and literature.
| Identifier | Value | Reference(s) |
| SMILES | CC1=CN=C(N1)C | [5][6][13] |
| InChI | InChI=1S/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7) | [4][9][12][13] |
| InChIKey | LLPKQRMDOFYSGZ-UHFFFAOYSA-N | [4][5][9][12][13] |
Synthesis of 2,4-Dimethylimidazole
Several synthetic routes are available for the preparation of 2,4-dimethylimidazole. A common and effective method is a variation of the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849).
Representative Experimental Protocol: Modified Debus-Radziszewski Synthesis
This protocol outlines a general procedure for the synthesis of a substituted imidazole, which can be adapted for 2,4-dimethylimidazole.
Materials:
-
A 1,2-dicarbonyl compound (e.g., glyoxal)
-
An aldehyde (e.g., acetaldehyde)
-
An ammonia source (e.g., ammonium (B1175870) acetate)
-
A suitable solvent (e.g., glacial acetic acid)
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous sodium sulfate (B86663) for drying
-
Saturated sodium bicarbonate solution for neutralization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ammonium acetate in glacial acetic acid with stirring.
-
Addition of Reagents: To the stirred solution, add the 1,2-dicarbonyl compound, followed by the dropwise addition of the aldehyde.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product from the aqueous layer using ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Analytical Characterization
The unambiguous identification and characterization of 2,4-dimethylimidazole rely on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 2,4-dimethylimidazole.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the spectrum on an NMR spectrometer (e.g., 300 MHz or higher). Key signals to observe include those for the two methyl groups and the proton on the imidazole ring.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a concentrated solution of the compound in a deuterated solvent.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This will provide distinct signals for the carbon atoms of the imidazole ring and the methyl substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Key vibrational bands to observe include N-H stretching, C-H stretching of the methyl groups and the aromatic ring, and C=N stretching of the imidazole ring.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to a final concentration suitable for the instrument (e.g., 1-10 µg/mL).
-
Data Acquisition: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI). Acquire the mass spectrum to determine the molecular ion peak [M+H]⁺.
Applications in Research and Drug Development
2,4-Dimethylimidazole serves as a versatile building block and catalyst in various chemical processes.
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The imidazole moiety is a common scaffold in many marketed antifungal drugs.
-
Polymer Chemistry: It is utilized as a curing agent for epoxy resins, contributing to improved thermal and mechanical properties of polymers.[1][3][5][11][14]
-
Organic Synthesis: It acts as an effective catalyst in a range of organic reactions.[1]
-
Coordination Chemistry: The nitrogen atoms in the imidazole ring can act as ligands, forming complexes with metal ions.[2]
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical experimental workflow for the synthesis and subsequent characterization of 2,4-dimethylimidazole.
Caption: Synthesis and Characterization Workflow for 2,4-Dimethylimidazole.
Safety and Handling
2,4-Dimethylimidazole is classified as a corrosive solid.[6] It can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[15] Work should be conducted in a well-ventilated area or a fume hood.[15] Store in a cool, dry place away from oxidizing agents.[5][11]
This guide provides a foundational understanding of the chemical properties and structure of 2,4-dimethylimidazole. For specific applications and advanced studies, further consultation of peer-reviewed literature is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of 2-methylimidazole and 4-methylimidazole in caramel colors by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. 2,4-Dimethylimidazole | C5H8N2 | CID 70259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
